Cyclopamine Tartrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYVRWWSSRIFU-HBYCUIHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Cyclopamine Tartrate
Direct Inhibition of Smoothened (SMO) Protein
Cyclopamine (B1684311) tartrate, a derivative of the naturally occurring steroidal alkaloid cyclopamine, is a well-characterized antagonist of the Hedgehog (Hh) signaling pathway. medchemexpress.com Its primary mechanism of action involves the direct inhibition of the Smoothened (SMO) protein, a pivotal seven-transmembrane receptor within this pathway. nih.govnih.gov The Hh pathway is integral to embryonic development, and its aberrant activation is linked to various cancers. nih.govnih.gov SMO functions as a co-receptor, and its activity is typically suppressed by the Patched1 (PTCH1) receptor in the absence of a Hedgehog ligand. nih.gove-jarb.org Upon ligand binding to PTCH1, this suppression is lifted, allowing SMO to adopt an active conformation and initiate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors. nih.govnih.gove-jarb.org Cyclopamine exerts its inhibitory effect by binding directly to the heptahelical bundle of the SMO protein. nih.govnih.gov
Binding Affinity and Specificity Studies of SMO Interaction
The interaction between cyclopamine and the Smoothened (SMO) protein is characterized by high affinity and specificity. Cyclopamine binds directly to the transmembrane domain (TMD) of SMO. nih.govbiorxiv.org Studies utilizing a fluorescent derivative, BODIPY-cyclopamine, have been instrumental in characterizing this interaction. These studies have shown that a potent derivative of cyclopamine, KAAD-cyclopamine, competes for SMO labeling in a concentration range comparable to that required for inhibiting Hh signaling, with an IC50 of 20 nM. nih.gov Furthermore, BODIPY-cyclopamine binding to SMO-expressing cells was blocked by KAAD-cyclopamine in a dose-dependent manner, with an apparent dissociation constant (KD) for KAAD-cyclopamine of 23 nM, which aligns with its biological potency. nih.gov Another study reported an IC50 of 46 nM for cyclopamine in a Hedgehog cell assay. medchemexpress.com
The specificity of cyclopamine for SMO is notable. BODIPY-cyclopamine does not bind to cells expressing the Drosophila version of SMO, on which cyclopamine has no effect. nih.gov It also does not bind to the closest structural relative of SMO, the Frizzled7 protein, or to the PTCH receptor. nih.gov However, it's important to note that cyclopamine's binding and its functional consequences can be complex. For instance, while it acts as an antagonist when binding to the TMD, it has been suggested to act as an agonist when binding to the Cysteine Rich Domain (CRD) of SMO. biorxiv.orgresearchgate.net
Table 1: Binding Affinity of Cyclopamine Derivatives for SMO
| Compound | Assay | Parameter | Value |
|---|---|---|---|
| KAAD-cyclopamine | Cross-linking competition | IC50 | 20 nM |
| KAAD-cyclopamine | BODIPY-cyclopamine binding | KD | 23 nM |
| Cyclopamine | Hedgehog cell assay | IC50 | 46 nM |
Conformational Changes Induced in SMO Upon Cyclopamine Tartrate Binding
The binding of this compound to the Smoothened (SMO) protein induces significant conformational changes that are central to its inhibitory mechanism. SMO, like other G protein-coupled receptors, is believed to undergo a conformational shift to transition from an inactive to an active state. pnas.org Cyclopamine binding to the heptahelical bundle of SMO appears to stabilize a conformation that is refractory to activation. nih.gov
This is supported by evidence showing that cyclopamine can facilitate the movement of a constitutively active mutant of SMO (SmoA1) through the endoplasmic reticulum quality control system, presumably by influencing its protein structure. pnas.org While both cyclopamine and the agonist SAG can affect SMO's conformation, they produce opposite functional outcomes. nih.gov Molecular dynamics simulations suggest that when cyclopamine binds to the transmembrane domain (TMD), it promotes an inactive state with a higher free energy barrier for activation (~4 kcal/mol) and restricts a hydrophobic tunnel thought to be important for its function. biorxiv.orgresearchgate.net In contrast, binding to the Cysteine Rich Domain (CRD) is proposed to favor an active state. biorxiv.orgresearchgate.net This highlights that the conformational control exerted by cyclopamine is dependent on its specific binding location within the SMO protein. biorxiv.orgresearchgate.net
Downstream Consequences of SMO Inhibition on GLI Transcription Factors
The direct inhibition of Smoothened (SMO) by this compound leads to a cascade of downstream events, primarily affecting the GLI family of transcription factors (GLI1, GLI2, and GLI3). nih.gov In the canonical Hedgehog pathway, active SMO leads to the processing of full-length GLI proteins into their transcriptional activator forms (GLI-A). e-jarb.org These activators then translocate to the nucleus to drive the expression of Hh target genes, which are involved in cell growth and differentiation. nih.gove-jarb.org
Non-Canonical and Hedgehog-Independent Mechanisms
Interference with Mitochondrial Function and Bioenergetics
A significant non-canonical effect of this compound is its interference with mitochondrial function and cellular bioenergetics. nih.gov Mitochondria are central to cellular metabolism, and their disruption can have profound effects on cell viability. This action appears to be independent of the Hedgehog signaling pathway.
Studies have demonstrated that this compound can significantly suppress aerobic respiration in cancer cells. nih.govresearchgate.net This is measured by a reduction in the oxygen consumption rate (OCR), a key indicator of mitochondrial oxidative phosphorylation. escholarship.orgnih.gov For example, treatment of non-small cell lung cancer (NSCLC) cell lines with this compound led to a substantial decrease in both basal and maximal OCR. nih.govresearchgate.net One study showed that 25 μM of this compound significantly inhibited oxygen consumption in H1299 lung cancer cells after just three hours of treatment. researchgate.net This effect was also observed in purified mitochondria, suggesting a direct impact on the mitochondrial respiratory machinery. researchgate.net This suppression of aerobic respiration by this compound was found to be comparable to the effect of glutamine depletion, a condition known to impair mitochondrial metabolism. nih.gov The reduction in OCR can lead to decreased ATP production and increased generation of reactive oxygen species (ROS), contributing to the anti-proliferative effects of the compound. nih.gov
Table 2: Effect of this compound on Mitochondrial Respiration
| Cell Line | Treatment | Effect on Oxygen Consumption Rate (OCR) | Reference |
|---|---|---|---|
| H1299 (NSCLC) | 25 µM this compound | Significant decrease | researchgate.net |
| Purified Mitochondria (from H1299) | 25 µM this compound | Direct inhibition of OCR | researchgate.net |
Induction of Mitochondrial Fission and Fragmentation Dynamics
A significant impact of this compound on mitochondrial dynamics is the induction of mitochondrial fission and fragmentation. nih.govd-nb.info Studies have demonstrated that exposure to this compound causes mitochondria to shift from their normal tubular network to a fragmented state in various non-small-cell lung cancer (NSCLC) cell lines such as H1299, A549, and H460. nih.govresearchgate.net This process is consistent with the recruitment of the fission protein Drp1 to the outer mitochondrial membrane. aacrjournals.orgnih.gov While mitochondrial fragmentation is often linked to apoptosis, it can also occur independently. nih.gov In the case of this compound treatment, the induced fragmentation is associated with subsequent apoptosis and is a key factor in the disruption of mitochondrial function and the suppression of aerobic respiration. nih.govnih.gov
Role of Reactive Oxygen Species (ROS) Generation
This compound treatment leads to a significant increase in the generation of reactive oxygen species (ROS) within cells. nih.govnih.gov This effect has been observed in several non-small-cell lung cancer (NSCLC) cell lines. nih.gov Mitochondria are a primary source of cellular ROS, and the increased production following this compound exposure is linked to its interference with mitochondrial function. nih.govmdpi.com Specifically, the generation of ROS is presumed to be a consequence of the mitochondrial hyperpolarization induced by the compound. aacrjournals.org This elevated ROS level is a critical component of the mechanism leading to apoptosis. nih.gov The ability of this compound to generate ROS contributes to its anti-proliferative and pro-apoptotic effects in cancer cells. mdpi.com
Impact on Heme Metabolism and Synthesis
This compound has been shown to significantly impact heme metabolism by reducing both its synthesis and degradation. nih.gov In non-small cell lung cancer (NSCLC) cells, this compound treatment led to a more than 6-fold reduction in heme synthesis and a roughly 4-fold decrease in heme degradation. researchgate.net This effect appears to be largely independent of its role as a Hedgehog signaling inhibitor, as another potent SMO antagonist, SANT-1, had a much less significant impact on heme metabolism. nih.govresearchgate.net The addition of heme to NSCLC cells was able to partially reverse the inhibitory effects of this compound on oxygen consumption and cell proliferation. researchgate.netnih.gov This suggests that the disruption of heme metabolism is a key mechanism through which this compound suppresses oxidative phosphorylation (OXPHOS) and tumor growth. nih.govaacrjournals.org The compound also decreases the levels of proteins and enzymes essential for heme synthesis and uptake in tumors. nih.gov
Cellular and Subcellular Effects of Cyclopamine Tartrate
Regulation of Cell Proliferation and Growth Arrest
Cyclopamine (B1684311) tartrate demonstrates a significant capacity to suppress the proliferation of various cancer cell types. nih.govnih.gov This anti-proliferative effect is largely attributed to its ability to induce cell cycle arrest, primarily at the G1 phase. nih.gov In breast cancer cell lines, such as MCF-7 and MDA-MB-231, treatment with cyclopamine leads to a notable accumulation of cells in the G1 phase and a corresponding decrease in the S phase population. nih.gov Similarly, in S-type neuroblastoma cell lines, cyclopamine induces cell cycle arrest in the G0/G1 phase. bvsalud.org
The molecular mechanisms underlying this growth arrest are multifaceted. Research in prostate cancer cells has shown that cyclopamine treatment leads to a significant increase in the protein levels of p27, a cyclin-dependent kinase (CDK) inhibitor known to induce cell cycle arrest. mcgill.ca This increase in p27 is correlated with a decrease in the phosphorylation of p27 at Thr187, a modification that typically marks it for degradation. mcgill.ca Furthermore, cyclopamine has been observed to reduce the expression of cdk-2, a kinase responsible for p27 phosphorylation. mcgill.ca In breast cancer cells, cyclopamine's induction of G1 arrest is linked to a reduction in cyclin D1 expression, modulated through the MAPK/ERK signaling pathway. nih.govnih.gov
The impact of cyclopamine on cell proliferation extends to various cancer models. Studies have documented its ability to decrease the proliferation of human breast cancer cells, researchgate.net ovarian cancer cells, dovepress.com and non-small cell lung cancer (NSCLC) cells. nih.govnih.gov The sensitivity to cyclopamine-induced growth inhibition can vary between different cell lines. mcgill.ca
Table 1: Effects of Cyclopamine Tartrate on Cell Proliferation and Cell Cycle
| Cell Type | Effect | Key Molecular Changes | Reference(s) |
|---|---|---|---|
| Prostate Cancer Cells (PC-3) | Growth inhibition, Cell cycle arrest | Increased p27, Decreased phospho-Thr187-p27, Decreased cdk-2, Decreased phospho-Akt, Decreased IGF-II | mcgill.ca |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Decreased proliferation, G1 cell cycle arrest | Decreased cyclin D1 | nih.govresearchgate.net |
| Ovarian Cancer Cells | Reduced cell growth and proliferation | - | dovepress.com |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Suppressed proliferation | - | nih.govnih.gov |
| Human Mesenchymal Stem Cells (hMSC) | Decreased proliferation, G0/G1 block | Increased active pRb, Decreased cyclin A, Decreased MAP kinase phosphorylation | plos.org |
| S-type Neuroblastoma Cells | Decreased survival, G0/G1 arrest | - | bvsalud.org |
Induction of Programmed Cell Death Pathways
In addition to halting cell proliferation, this compound actively promotes cell death through the induction of programmed cell death pathways, namely apoptosis and autophagy.
Apoptosis Induction Mechanisms
Cyclopamine is a potent inducer of apoptosis in a wide range of cancer cells. iiarjournals.org In non-small cell lung cancer (NSCLC) cells, treatment with this compound leads to apoptosis, as confirmed by Annexin V and propidium (B1200493) iodide staining. nih.govresearchgate.net This apoptotic induction is linked to the compound's disruptive effects on mitochondrial function, including increased generation of reactive oxygen species (ROS), mitochondrial membrane hyperpolarization, and mitochondrial fragmentation. nih.govnih.govaacrjournals.org
In ovarian cancer, cyclopamine has been shown to decrease cell viability by inducing apoptosis in a time-dependent manner. dovepress.com Similarly, in human breast cancer cell lines MCF7 and MDA-MB-231, cyclopamine treatment results in a significant increase in apoptosis. nih.gov Studies on leukemia and lymphoma cells also demonstrate that cyclopamine suppresses cell growth through the induction of apoptosis. iiarjournals.org
The molecular machinery of apoptosis is directly influenced by cyclopamine. In human salivary pleomorphic adenoma cells, cyclopamine-induced apoptosis is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the Hh pathway transcription factor Gli2. nih.gov Furthermore, in gastric cancer cells, cyclopamine has been found to enhance TRAIL-induced apoptosis by upregulating Death Receptor 5 (DR5) via endoplasmic reticulum (ER) stress. aacrjournals.org This process involves the accumulation of the p53 protein. aacrjournals.org The combination of cyclopamine with the chemotherapeutic agent temozolomide (B1682018) has also been shown to potentiate apoptosis in glioblastoma cell lines through the activation of cleaved caspase-3. biorxiv.org
Autophagy Modulation
The relationship between cyclopamine and autophagy is complex and appears to be cell-context dependent. Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can either promote cell survival or contribute to cell death.
In some cancer types, inhibition of the Hh pathway by cyclopamine induces autophagy. For instance, in non-small cell lung cancer (NSCLC) cell lines A549 and 95D, cyclopamine treatment led to an increase in the autophagic marker LC3-II and the formation of LC3-GFP puncta, indicating autophagy induction. besjournal.com This effect was also observed with the depletion of the Hh downstream effector Gli1. besjournal.com Similarly, in rhabdomyosarcoma cell lines, inhibiting Hh signaling with cyclopamine activated autophagy. mdpi.com In hepatic stellate cells, cyclopamine has also been reported to induce autophagy. mdpi.com
Conversely, in other cellular contexts, Hh signaling appears to activate autophagy, and therefore, its inhibition by cyclopamine would prevent it. For example, in the neuroblastoma cell line SHSY5Y, the Hh antagonist cyclopamine was reported to prevent autophagy activation. mdpi.com Studies in ovarian cancer have shown that cyclopamine induces autophagy through the PI3K/AKT signaling pathway. nih.gov
This dual role suggests that the effect of cyclopamine on autophagy is intricately linked to the specific cellular signaling network of the cancer type . In some cases, the induced autophagy may act as a pro-death mechanism, while in others it could be a survival response.
Table 2: Modulation of Programmed Cell Death by this compound
| Cell Type | Pathway Modulated | Observed Effect | Key Molecular Events | Reference(s) |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Apoptosis | Induction of apoptosis | Increased ROS, Mitochondrial fragmentation, Membrane hyperpolarization | nih.govnih.govresearchgate.net |
| Ovarian Cancer | Apoptosis | Induction of apoptosis | - | dovepress.com |
| Breast Cancer (MCF7, MDA-MB-231) | Apoptosis | Induction of apoptosis | - | nih.gov |
| Glioblastoma | Apoptosis | Sensitization to temozolomide-induced apoptosis | Activation of cleaved caspase-3 | biorxiv.org |
| Salivary Pleomorphic Adenoma | Apoptosis | Induction of apoptosis | Decreased Gli2 and Bcl-2 expression | nih.gov |
| Gastric Cancer | Apoptosis | Enhancement of TRAIL-induced apoptosis | Upregulation of DR5 via ER stress, p53 accumulation | aacrjournals.org |
| Non-Small Cell Lung Cancer (A549, 95D) | Autophagy | Induction of autophagy | Increased LC3-II | besjournal.com |
| Rhabdomyosarcoma | Autophagy | Activation of autophagy | - | mdpi.com |
| Ovarian Cancer | Autophagy | Induction of autophagy | Inhibition of PI3K/AKT pathway | nih.gov |
| Neuroblastoma (SHSY5Y) | Autophagy | Prevention of autophagy activation | - | mdpi.com |
Influence on Cell Differentiation and Stem Cell Fate
The Hedgehog signaling pathway is fundamental to embryonic development and the maintenance of stem cells. nih.govaacrjournals.org Consequently, its inhibitor, this compound, has profound effects on cell differentiation and the behavior of both cancer stem cells and normal stem cells.
Modulation of Cancer Stem Cell (CSC) Properties
A growing body of evidence indicates that cyclopamine can specifically target and deplete cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. oaepublish.comnih.gov In glioblastoma, cyclopamine-mediated inhibition of the Hh pathway has been shown to deplete stem-like cancer cells. wikipedia.orgtocris.com Similarly, in myeloid leukemia, cyclopamine treatment reduces the CML stem cell population and impairs disease progression. nih.gov
The mechanism of action against CSCs involves the disruption of self-renewal pathways. In pancreatic cancer, cyclopamine has been shown to inhibit the proliferation of pancreatic CSCs. oaepublish.com In gemcitabine-resistant pancreatic cancer cells, which exhibit high expression of CSC markers like CD44 and CD133, cyclopamine treatment significantly down-regulates these markers and reverses chemoresistance. smw.ch In colon cancer, cyclopamine treatment down-regulates the expression of stemness markers in cancer spheres. nii.ac.jp
However, some studies suggest a more complex role. In glioblastoma, while cyclopamine can sensitize cells to chemotherapy, combined treatment with temozolomide was observed to potentially enhance the stemness properties of the remaining cells, as indicated by increased expression of stem cell markers SOX-2 and OCT-4. biorxiv.org This highlights the need for careful consideration of treatment strategies involving Hh pathway inhibitors.
Effects on Normal Stem Cell Niches (as a research probe)
Cyclopamine's well-defined role in inhibiting the Hh pathway makes it a valuable tool for studying the function of this pathway in normal stem cell biology. The Hh pathway is crucial for maintaining the balance between stem cell self-renewal and differentiation in various tissues.
Studies using cyclopamine have demonstrated that inhibiting Hh signaling in human mesenchymal stem cells (hMSCs) leads to a decrease in their proliferation and ability to form clones (clonogenicity). plos.org This effect was linked to a cell cycle block in the G0/G1 phases and was not associated with apoptosis. plos.org Interestingly, this inhibition of proliferation did not appear to affect the differentiation potential of the hMSCs. plos.org
In the context of development, cyclopamine has been used as a research probe to understand the role of Hh signaling in differentiation processes. For instance, it can be used to promote the differentiation of human embryonic stem cells (hESCs) into pancreatic hormone-expressing endocrine cells. tocris.com It also reduces the proliferation of neural progenitor cells and neurospheres. stemcell.com These applications underscore the utility of cyclopamine as a specific inhibitor to dissect the intricate roles of the Hedgehog pathway in normal stem cell regulation and differentiation.
Impact on Cellular Metabolism
This compound has been shown to significantly interfere with the metabolic activities of cancer cells, particularly targeting the fundamental processes of energy production. Its effects extend to both glycolytic and mitochondrial respiratory pathways.
Research indicates that this compound can modulate the glycolytic activity of cancer cells. Glycolysis is the process of converting glucose into lactate, which results in the acidification of the extracellular environment. This extracellular acidification rate (ECAR) is a key indicator of cellular reliance on glycolysis for ATP production. uab.eduhpst.cz
| Cell Line | Observed Effect | Key Findings | Source |
|---|---|---|---|
| H1299 (NSCLC) | Reduced ECAR | CycT treatment for 3 hours resulted in a significant decrease in the extracellular acidification rate. | researchgate.net |
| NSCLC Cells | Decreased Glucose Consumption | CycT treatment decreased the levels of proteins and enzymes involved in glucose consumption and glycolysis. | researchgate.net |
A more pronounced and widely documented effect of this compound is its potent inhibition of mitochondrial function and oxidative phosphorylation (OXPHOS). mdpi.comnih.gov OXPHOS is the primary mechanism for ATP generation in most normal cells and many types of cancer cells, involving the consumption of oxygen. tdl.orgnih.gov
Multiple studies have consistently shown that this compound causes a substantial decrease in oxygen consumption rates (OCR) across a variety of cancer cell lines, particularly in NSCLC. researchgate.netnih.gov This inhibition of mitochondrial respiration appears to be a direct effect, as it has been observed in purified mitochondria as well as in whole cells. researchgate.netnih.gov The mechanism of this disruption is multifaceted. This compound has been found to induce mitochondrial fragmentation, promote mitochondrial membrane hyperpolarization, and increase the generation of reactive oxygen species (ROS). researchgate.netnih.govaacrjournals.org
Furthermore, the compound reduces the levels of crucial proteins and enzymes required for OXPHOS. nih.gov This includes both heme- and non-heme-containing subunits of the OXPHOS complexes. mdpi.com The anti-cancer activity of this compound in this context is linked to its ability to diminish heme synthesis, which is critical for the function of respiratory chain complexes. mdpi.comnih.gov This disruption of OXPHOS appears to be independent of the compound's well-known role as a Hedgehog signaling inhibitor. nih.gov
| Cell Line / System | Observed Effect | Key Findings | Source |
|---|---|---|---|
| Various NSCLC lines (H1299, A549, etc.) | Suppressed Oxygen Consumption (OCR) | CycT strongly diminished oxygen consumption rates, similar to the effect of glutamine depletion. | researchgate.netnih.gov |
| Purified Mitochondria (from H1299 cells) | Direct Inhibition of OCR | CycT quickly inhibited OCR in purified mitochondria, indicating a direct effect on mitochondrial respiration. | researchgate.netnih.gov |
| NSCLC Cells | Mitochondrial Disruption | Increased ROS generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation were observed. | researchgate.netnih.gov |
| Orthotopic Lung Tumors | Decreased OXPHOS Proteins | CycT decreased levels of proteins and enzymes crucial for heme synthesis and OXPHOS. | nih.gov |
| Triple-Negative Breast Cancer (TNBC) Cells | Reduced OXPHOS Levels | CycT, known to inhibit heme synthesis, was used to reduce OXPHOS levels in TNBC cells. | aacrjournals.org |
Effects on Cellular Migration and Invasion Capabilities
This compound has demonstrated significant inhibitory effects on the migration and invasion of cancer cells, which are critical processes for tumor metastasis. mdpi.comnih.gov This inhibition has been observed in various cancer types, including lung, gastric, and melanoma. researchgate.netsemanticscholar.orgmdpi.com
In non-small cell lung cancer (NSCLC) cell lines such as H1299 and A549, this compound effectively inhibited both transwell migration and invasion. researchgate.netmdpi.com Similarly, in gastric cancer cells, cyclopamine was found to inhibit migration and invasion in a dose-dependent manner. semanticscholar.org
The mechanism underlying this effect is partly linked to the inhibition of the Hedgehog signaling pathway, which can regulate the expression of genes involved in cell motility. semanticscholar.org Additionally, this compound's effects on the epithelial-mesenchymal transition (EMT) are crucial. EMT is a cellular program that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, including increased motility and invasiveness. nih.gov Studies have shown that cyclopamine treatment can down-regulate the expression of EMT markers in colon cancer stem cells. nih.gov Blockade of the Hedgehog pathway by cyclopamine has been shown to suppress invasion and metastasis by inhibiting EMT in pancreatic cancer cells. nih.gov
| Cell Line | Cancer Type | Observed Effect | Key Findings | Source |
|---|---|---|---|---|
| H1299 | NSCLC | Inhibited transwell migration and invasion. | CycT effectively inhibited the tumorigenic functions of H1299 cells. | researchgate.netmdpi.com |
| A549 | NSCLC | Inhibited tumorigenic functions including migration and invasion. | The tumorigenic functions of A549 cells were inhibited by CycT. | researchgate.net |
| AGS | Gastric Cancer | Inhibited migration and invasion. | Cyclopamine inhibited these processes in a dose- and time-dependent manner. | semanticscholar.org |
| SK-MEL-28 | Melanoma | Reduced cell migration. | Cyclopamine treatment reduced the level of CAXII, a protein linked to motility. | mdpi.com |
| HCT-116 sphere-derived cells | Colon Cancer | Down-regulated EMT markers. | Cyclopamine treatment reduced the expression of markers associated with the epithelial-mesenchymal transition. | nih.gov |
Preclinical Research Applications and Efficacy in Model Systems
In Vitro Studies
In vitro studies form the foundational phase of preclinical research, allowing for controlled investigation of a compound's direct effects on cancer cells. Cyclopamine (B1684311) Tartrate has been assessed in various in vitro settings, including traditional cell lines, advanced 3D cultures, and primary cells.
Cyclopamine Tartrate (CycT) has demonstrated significant anti-tumorigenic activity across a panel of immortalized cancer cell lines, primarily by inhibiting cell proliferation, migration, and invasion, and by inducing apoptosis (cell death). nih.govresearchgate.net
In Non-Small Cell Lung Cancer (NSCLC) , CycT has been shown to suppress the proliferation of multiple cell lines, including H1299, A549, and HCC4017. researchgate.netd-nb.info Notably, its inhibitory effect on the HCC4017 cancer cell line was significant, while it did not substantially affect the non-tumorigenic HBEC30KT cell line derived from the same patient, suggesting a degree of cancer-cell specificity. researchgate.net The compound effectively curtails the tumorigenic functions of NSCLC cells by inhibiting migration and invasion. researchgate.net Mechanistically, CycT's effects in NSCLC cells have been linked to the disruption of mitochondrial function. It causes a marked decrease in oxygen consumption, induces the generation of reactive oxygen species (ROS), and promotes mitochondrial fragmentation. d-nb.info These actions appear to be, at least in part, independent of the Hedgehog signaling pathway and are related to the inhibition of heme metabolism. nih.gov
For Pancreatic Cancer , studies using cyclopamine have revealed variable sensitivity among different cell lines. nih.gov For instance, the HPAF-2 cell line showed high sensitivity, whereas the S2-013 line was less sensitive. nih.gov The anti-cancer effects are mediated through both the reduction of cell proliferation and the induction of apoptosis. nih.gov In gemcitabine-resistant pancreatic cancer cells, which exhibit high expression of cancer stem cell markers, cyclopamine treatment was found to down-regulate these markers and key Hedgehog pathway members like Shh, SMO, and Gli-1, thereby helping to reverse chemoresistance. nih.gov
In Breast Cancer , particularly in triple-negative breast cancer (TNBC) cell lines such as 4T1, EMT6, and MDA-MB-231, CycT has been shown to inhibit cell proliferation and colony formation. nih.gov Its application has been investigated as a strategy to overcome the drug resistance that often develops in TNBC. nih.gov Research indicates that cyclopamine can enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel (B517696), leading to increased apoptosis in breast cancer cells. nih.gov
Table 1: Summary of In Vitro Effects of this compound on Immortalized Cancer Cell Lines This table is interactive and can be sorted by clicking on the headers.
| Cell Line Type | Example Cell Lines | Key Findings | Citations |
|---|---|---|---|
| NSCLC | H1299, A549, HCC4017, H460 | Inhibits proliferation, migration, and invasion; induces apoptosis; suppresses oxygen consumption and mitochondrial function. | researchgate.net, nih.gov, d-nb.info |
| Pancreatic | HPAF-2, S2-013, Capan-1 | Decreases cell viability in a dose-dependent manner; induces apoptosis and reduces proliferation; reverses chemoresistance. | nih.gov, experimental-surgery.de, nih.gov |
| Breast | MDA-MB-231, 4T1, EMT6 | Inhibits proliferation and colony formation; enhances sensitivity to chemotherapy (paclitaxel). | nih.gov, nih.gov |
Three-dimensional (3D) culture systems, such as spheroids and organoids, bridge the gap between 2D cell cultures and in vivo tumors by better mimicking the complex architecture and microenvironment of human cancers. frontiersin.orgnih.gov Spheroids are simpler, self-assembled aggregates of cancer cells, while organoids are more complex structures derived from patient tissues that can replicate the histological and genetic characteristics of the original tumor. frontiersin.orgnih.gov
These models are valuable for assessing the efficacy of anti-cancer agents in a more physiologically relevant context. frontiersin.org For instance, the dense structure of a spheroid can simulate the challenges of drug penetration into a solid tumor. While specific studies focusing solely on the application of this compound in organoid and spheroid models are emerging, the established utility of these models makes them a critical platform for evaluating Hedgehog pathway inhibitors. Research on other compounds in these systems has demonstrated their importance; for example, spheroid cultures of glioblastoma have been used to show that cyclopamine can cooperate with EGFR inhibition to deplete stem-like cancer cells. nih.gov The development of patient-derived organoid biobanks holds promise for personalized medicine, allowing for the screening of drugs like this compound against a patient's specific tumor in a laboratory setting. nih.govmdpi.com
Primary cell cultures involve isolating cells directly from living tissue and growing them in vitro. These models offer a high degree of biological relevance as they closely represent the physiology of their tissue of origin.
Research involving this compound has utilized primary cell cultures to elucidate its biological effects. In one study, primary hepatocytes isolated from mice were treated with cyclopamine to investigate the interaction between the Hedgehog and mTOR signaling pathways. dovepress.com The study found that the simultaneous inhibition of both pathways using cyclopamine and the mTOR inhibitor rapamycin (B549165) resulted in a synergistic repression of mTOR signaling and cellular energy metabolism. dovepress.com This highlights the compound's potential to affect interconnected signaling networks within cells. Another study noted that CycT did not significantly impact the proliferation of a non-tumorigenic primary-like cell line, HBEC30KT, which represents normal lung epithelial cells, further supporting its potential for cancer-specific activity. researchgate.net
In Vivo Murine Models
In vivo studies using mouse models are essential for evaluating a drug's therapeutic efficacy in a whole-organism context, providing insights into its effects on tumor growth, progression, and metastasis.
Xenograft models involve the transplantation of human cancer cells or tissues into immunodeficient mice. There are two main types: Cell line-Derived Xenografts (CDX), where cultured human cancer cell lines are implanted, and Patient-Derived Xenografts (PDX), where tumor tissue is taken directly from a patient and implanted into a mouse. nih.gov PDX models are generally considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original human tumor. nih.gov
This compound has demonstrated significant anti-tumor activity in various xenograft models:
NSCLC: In both subcutaneous and orthotopic NSCLC xenograft models, CycT has shown profound effects. It strongly suppresses the growth of subcutaneously implanted tumors and has been observed to nearly eradicate orthotopically implanted lung tumors. nih.gov This efficacy is linked to its ability to inhibit heme metabolism and oxidative phosphorylation within the tumor. nih.gov
Pancreatic Cancer: In pancreatic cancer xenografts, cyclopamine treatment has been shown to inhibit tumor growth. nih.govexperimental-surgery.de When used in combination with the standard chemotherapeutic agent gemcitabine (B846), cyclopamine synergistically reduced tumor size and decreased the presence of cancer stem cell markers. nih.govexperimental-surgery.de
Breast Cancer: In a breast cancer xenograft model, the combination of cyclopamine and paclitaxel resulted in a greater reduction in tumor growth compared to paclitaxel alone, indicating that cyclopamine can enhance the efficacy of conventional chemotherapy. nih.gov
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models This table is interactive and can be sorted by clicking on the headers.
| Cancer Type | Model Type | Key Findings | Citations |
|---|---|---|---|
| NSCLC | Subcutaneous & Orthotopic Xenografts | Strongly suppresses tumor growth; nearly eradicates orthotopic tumors. | nih.gov |
| Pancreatic | Direct Xenograft | Induces tumor regression and decreases cancer stem cell markers when combined with gemcitabine. | nih.gov, experimental-surgery.de |
| Breast | Xenograft | Promotes the anti-tumor effect of paclitaxel, leading to decreased tumor growth. | nih.gov, nih.gov |
Genetically Engineered Mouse Models (GEMMs) are sophisticated models where mice are engineered to carry specific genetic mutations that cause them to develop tumors spontaneously, closely mimicking the development of human cancer. mdpi.com These models are invaluable for studying cancer initiation and progression in an immune-proficient environment. mdpi.com
Cyclopamine has been evaluated in GEMMs of pancreatic and skin cancers. In a GEMM of pancreatic cancer (Pdx1-Cre;LSL-KrasG12D;Ink4a/Arflox/lox), treatment with cyclopamine resulted in a significant prolongation of median survival. This provides strong evidence that targeting the Hedgehog pathway can be a valid therapeutic strategy for this disease. Furthermore, in GEMMs of basal cell carcinoma (the most common type of skin cancer), topical application of this compound led to significant tumor shrinkage, which was associated with the decreased expression of Hedgehog target genes. nih.gov These findings in GEMMs underscore the therapeutic potential of this compound in cancers driven by aberrant Hedgehog signaling.
Table of Compounds Mentioned
Orthotopic Models of Disease Progression
Orthotopic models, where tumor cells or tissues are implanted into the corresponding organ in an animal model, offer a biologically relevant system to study cancer progression and therapeutic responses. These models are considered more valuable than subcutaneous models as they better replicate the tumor microenvironment, metastatic spread, and drug responses observed in human patients. nih.gov The use of reporter genes, such as Green Fluorescent Protein (GFP) or luciferase, in cancer cells allows for real-time monitoring of tumor growth and metastasis within these models. nih.gov
In the context of this compound (CycT) research, orthotopic models have been instrumental. For instance, in pancreatic cancer research, an orthotopic mouse model was established by injecting GFP-expressing pancreatic cancer cells into the pancreas of mice. nih.gov This allowed for the visualization of primary tumor growth and metastasis to other organs like lymph nodes and the liver. nih.gov Similarly, orthotopic xenografts have been utilized in Non-Small Cell Lung Cancer (NSCLC) research, where tumor cells are implanted directly into the lungs of mice to evaluate the efficacy of novel drugs like CycT. nih.govismrm.orgscispace.com These models have been crucial in demonstrating the potent anti-tumor activities of this compound in a setting that closely mimics human disease. ismrm.orgscispace.com
Assessment of Tumorigenic Functions (e.g., tumor shrinkage, metastasis reduction)
Preclinical studies have consistently demonstrated the efficacy of this compound in inhibiting key tumorigenic functions. A primary measure of its anti-cancer activity is the induction of tumor shrinkage. In mouse models of basal cell carcinoma, topical application of CycT resulted in significant tumor regression, which was associated with the downregulation of Hedgehog (Hh) signaling pathway target genes. nih.gov In orthotopic models of NSCLC, CycT treatment nearly eradicated implanted tumors, showcasing its potent tumor growth suppression capabilities. scispace.com
Beyond inhibiting primary tumor growth, this compound has shown significant effects on metastasis. In an orthotopic mouse model of pancreatic cancer, treatment with CycT led to a marked reduction in lymph node metastasis. nih.gov Laboratory studies using NSCLC cell lines further support these findings, showing that CycT effectively inhibits cancer cell migration and invasion, which are critical steps in the metastatic cascade. researchgate.net The compound also reduces the ability of cancer cells to form colonies, indicating an inhibitory effect on their clonogenic potential. researchgate.netresearchgate.net
| Cancer Model | Model Type | Observed Effect of this compound | Reference |
|---|---|---|---|
| Basal Cell Carcinoma | Genetically Engineered Mouse Model | Tumor shrinkage, Decreased Hh target gene expression | nih.gov |
| Pancreatic Cancer | Orthotopic Mouse Model | Reduced lymph node metastasis (30% in CycT group vs. 60% in control) | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | Orthotopic Xenograft | Near eradication of tumors, Suppression of tumor growth | ismrm.orgscispace.com |
| Non-Small Cell Lung Cancer (NSCLC) | In Vitro Cell Lines | Inhibition of cell migration, invasion, and colony formation | researchgate.net |
Specific Disease Contexts in Preclinical Research
Basal Cell Carcinoma (BCC) Models
The Hedgehog signaling pathway is a well-established driver of Basal Cell Carcinoma (BCC). d-nb.infostanford.edu Consequently, inhibitors of this pathway, such as this compound, have been a major focus of preclinical research. Studies have utilized genetically engineered mouse models that develop BCC due to mutations in Hh pathway components like Ptch1 or Smo. nih.gov In these models, topical application of CycT for 21 days resulted in visible tumor shrinkage. nih.gov This macroscopic effect was correlated with a decrease in the expression of Hh target genes, confirming that CycT was acting on its intended molecular target. nih.gov The effectiveness of CycT in these highly relevant BCC models underscores its potential as a therapeutic agent for Hh-driven cancers. nih.gov
Medulloblastoma Research
Medulloblastoma, the most common malignant brain tumor in children, is another cancer type frequently associated with aberrant Hedgehog pathway activation. nih.gov Preclinical models have been pivotal in demonstrating the therapeutic potential of Hh pathway blockade. Research using murine medulloblastoma cells showed that cyclopamine (the parent compound of CycT) blocked cell proliferation in vitro. nih.gov More significantly, in vivo studies demonstrated that cyclopamine treatment led to the regression of murine medulloblastoma allografts. nih.gov The compound also induced rapid cell death in cells from freshly resected human medulloblastomas, highlighting its specific activity against these Hh-dependent tumors. nih.gov Furthermore, a derivative of cyclopamine has been shown to inhibit tumor growth in an orthotopic model of Hh-dependent medulloblastoma. mdpi.com
Non-Small Cell Lung Cancer (NSCLC) Subtypes (Adenocarcinoma, Squamous Cell Carcinoma)
This compound has demonstrated significant anti-tumor activity in preclinical models of NSCLC, which accounts for the majority of lung cancer cases. scispace.comresearchgate.net Its efficacy has been observed in orthotopic lung tumor models, where CycT was shown to effectively suppress tumor growth. ismrm.org Research indicates that CycT's mechanism in NSCLC involves the disruption of mitochondrial function and the suppression of aerobic respiration, a novel function independent of its canonical Hh pathway inhibition. scispace.comnih.govresearchgate.net
Studies are actively investigating the effectiveness of CycT across different NSCLC subtypes:
Adenocarcinoma: In vitro experiments using adenocarcinoma cell lines (e.g., A549) show a marked decrease in cell proliferation and colony formation following treatment with CycT. researchgate.net The compound was also found to inhibit heme synthesis and degradation pathways in adenocarcinoma cells. researchgate.net
Squamous Cell Carcinoma: Similar to its effects on adenocarcinoma, CycT treatment of squamous cell carcinoma cell lines (e.g., HCC15) resulted in decreased cell proliferation and colony formation. researchgate.net
These findings, particularly the near eradication of orthotopically implanted NSCLC xenografts, suggest that targeting heme metabolism and mitochondrial respiration with CycT is a promising strategy against lung cancer. scispace.com
| NSCLC Subtype | Model System | Key Findings with this compound | Reference |
|---|---|---|---|
| Adenocarcinoma | A549 Cell Line (In Vitro) | Decreased cell proliferation, Inhibition of colony formation | researchgate.net |
| Squamous Cell Carcinoma | HCC15 Cell Line (In Vitro) | Decreased cell proliferation, Inhibition of colony formation | researchgate.net |
| General NSCLC | Orthotopic Xenograft (In Vivo) | Suppression of tumor growth, Near eradication of tumors | ismrm.orgscispace.com |
| General NSCLC | Cell Lines (In Vitro) | Inhibition of oxygen consumption, Disruption of mitochondrial function | nih.govresearchgate.net |
Pancreatic and Gastric Cancer Research
The Hedgehog pathway has been implicated in the progression of gastrointestinal cancers, including pancreatic and gastric malignancies, often through its effects on the tumor stroma. mdpi.comgenesandcancer.com
In pancreatic cancer , preclinical studies have shown that this compound can reduce lymph node metastasis in an orthotopic mouse model. nih.gov The parent compound, cyclopamine, has also been shown to disrupt the dense extracellular matrix characteristic of pancreatic tumors. nih.gov This disruption can improve tumor perfusion and enhance the delivery and efficacy of other nanotherapeutics. nih.gov A semi-synthetic derivative of cyclopamine, Saridegib, demonstrated the ability to deplete tumor-associated stroma, leading to prolonged survival in a mouse model when combined with chemotherapy. mdpi.com
In gastric cancer , the Hedgehog pathway is involved in neoplastic transformation. genesandcancer.com While clinical evidence for Hh antagonists is still developing, preclinical data is promising. genesandcancer.com For example, a derivative of cyclopamine was found to inhibit the motility and invasiveness of gastric cancer cells in vitro. cancerbiomed.org Inhibition of pathways that interact with Hh signaling, such as TGF-β, has also led to reduced tumor cell invasion in gastric cancer models. mdpi.com
Breast Cancer Preclinical Models
This compound and its parent compound, cyclopamine, have been investigated for their potential therapeutic effects in various preclinical models of breast cancer, targeting the Hedgehog (Hh) signaling pathway, which is implicated in the survival and proliferation of cancer cells.
In vitro studies have demonstrated the ability of cyclopamine to inhibit the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cell lines. nih.gov This inhibition is associated with a G1 cell cycle arrest. nih.gov Furthermore, cyclopamine has been shown to suppress the invasive capabilities of these cell lines by reducing the expression of proteins such as NF-κB, MMP2, and MMP9. nih.gov In MCF-7 cells, cyclopamine also significantly decreased the production of estrogen receptor-α protein. nih.gov
The Hedgehog signaling pathway is particularly relevant to the biology of cancer stem cells (CSCs), which are thought to drive tumor recurrence. dovepress.com Preclinical research suggests that inhibition of this pathway with cyclopamine can affect breast CSCs. aacrjournals.orgnih.gov Specifically, cyclopamine has been shown to suppress the number and proliferation of CSCs and reduce the expression of the stemness marker ALDH1. nih.gov This is achieved by preventing the overexpression of GLI proteins and the upregulation of the BMI-1 gene, which are involved in the self-renewal and tumorigenic potential of CSCs. nih.gov
In vivo studies using xenograft models have further substantiated the anti-tumor effects of cyclopamine. In a mouse model of triple-negative breast cancer (TNBC), Hedgehog ligands produced by cancer cells were found to reprogram cancer-associated fibroblasts (CAFs), which in turn support the drug-resistant phenotype of CSCs. nih.gov Treatment with a Hedgehog pathway inhibitor can reduce the expression of ALDH1 in cancer cells and increase sensitivity to chemotherapy. nih.gov Another study utilizing a xenograft mouse model demonstrated that combining cyclopamine with the chemotherapeutic agent paclitaxel led to a significant reduction in tumor size and an increase in the rate of cancer cell apoptosis compared to paclitaxel alone. dovepress.com Similarly, in a murine breast cancer model, treatment with cyclopamine resulted in a decreased tumor burden in bone. core.ac.uk
The combination of cyclopamine with doxorubicin (B1662922) has also been explored. In a breast cancer xenograft model in nude mice, the co-delivery of cyclopamine and doxorubicin significantly diminished tumor size compared to doxorubicin monotherapy, suggesting that cyclopamine can help reverse doxorubicin resistance. nih.gov
It is important to note that some research suggests that the growth-inhibitory effects of cyclopamine in some breast cancer cell lines may occur at high doses and could be independent of the Smoothened (Smo) protein, its canonical target in the Hedgehog pathway. nih.gov This raises the possibility of off-target effects or alternative mechanisms of action at higher concentrations. nih.gov
Table 1: Preclinical Efficacy of Cyclopamine in Breast Cancer Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| In Vitro | ||
| MCF-7 (Estrogen-Responsive) & MDA-MB-231 (Estrogen-Independent) Human Breast Cancer Cells | Suppressed proliferation, induced G1 cell cycle arrest, inhibited invasion by downregulating NF-κB, MMP2, and MMP9. Decreased estrogen receptor-α in MCF-7 cells. | nih.gov |
| Breast Cancer Stem Cells (CSCs) | Suppressed CSC number and proliferation, diminished ALDH1 expression by inhibiting GLI and BMI-1 gene expression. | nih.gov |
| 4T1 Murine Breast Carcinoma Cells | Decreased viability and proliferation in a dose-dependent manner, reduced Gli1 mRNA expression. | core.ac.uk |
| MDA-MB-231 & MCF-7 Human Breast Cancer Cells | Combined with doxorubicin, reversed doxorubicin resistance by down-regulating P-glycoprotein expression. | nih.gov |
| In Vivo | ||
| Xenograft Mouse Model | Combined with paclitaxel, significantly reduced tumor size and increased apoptosis compared to paclitaxel alone. | dovepress.com |
| Murine Breast Cancer Model | Decreased tumor burden in bone. | core.ac.uk |
| Breast Cancer Xenograft Model in Nude Mice | Co-delivery with doxorubicin significantly diminished tumor size compared to doxorubicin monotherapy. | nih.gov |
| Triple-Negative Breast Cancer (TNBC) Mouse Model | Hh pathway inhibition reduced ALDH1 expression and enhanced sensitivity to docetaxel. | nih.gov |
Acute Myeloid Leukemia (AML) Studies
The Hedgehog (Hh) signaling pathway is recognized for its role in the pathobiology of acute myeloid leukemia (AML), particularly in the context of leukemic stem cells (LSCs). frontiersin.org Preclinical studies have explored the use of this compound and its parent compound, cyclopamine, to inhibit this pathway in AML models.
In vitro research has shown that cyclopamine can suppress the growth of several leukemia cell lines, including those representative of AML, by inducing apoptosis. iiarjournals.orgiiarjournals.org For instance, in the HL-60 AML cell line, cyclopamine treatment led to a dose- and time-dependent increase in apoptotic cell death. aacrjournals.org This was accompanied by a downregulation of the mRNA expression of key Hh pathway components like Smo, Gli1, and Gli2. aacrjournals.org Furthermore, cyclopamine was observed to induce monocytic differentiation in HL-60 cells, as evidenced by the increased expression of the cell surface markers CD11b and CD14. aacrjournals.org Another study found that cyclopamine can induce eosinophilic differentiation in myeloid leukemia cell lines and primary AML cells. nih.gov
A significant area of investigation has been the potential of cyclopamine to overcome chemotherapy resistance in AML. aacrjournals.org In cytarabine-resistant CD34+ AML cells, apoptosis was induced by cyclopamine. aacrjournals.org The co-administration of cyclopamine and cytarabine (B982) was shown to reduce drug resistance in these cell lines. aacrjournals.org This suggests a synergistic effect, where cyclopamine sensitizes AML cells to the cytotoxic effects of conventional chemotherapy. aacrjournals.orgmdpi.com
The mechanism of action of cyclopamine in AML cells involves the inhibition of the Hh pathway, which is often more active in the CD34+ cell population that contains LSCs. aacrjournals.org By blocking the Hh pathway, cyclopamine can lead to reduced proliferation and increased apoptosis in these critical cell populations. frontiersin.org Studies have shown that cyclopamine treatment decreases the level of Gli1 protein, a downstream target of the Hh signaling pathway. iiarjournals.orgiiarjournals.org
Combination strategies have also been explored. For example, combining cyclopamine with agents like lipopolysaccharide or TNFα has been shown to enhance cytotoxic effects and apoptosis in AML cell lines. aacrjournals.org
Table 2: Preclinical Efficacy of Cyclopamine in Acute Myeloid Leukemia (AML) Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| In Vitro | ||
| Ten Acute Leukemia and B-cell Lymphoma Cell Lines | Suppressed cell growth and induced apoptosis in seven of the ten cell lines. Decreased the level of Gli1 protein. | iiarjournals.orgiiarjournals.org |
| Myeloid Leukemia Cell Lines & Primary AML Cells | Induced eosinophilic differentiation. | nih.gov |
| HL-60 AML Cell Line | Induced dose- and time-dependent apoptosis, downregulated mRNA of Smo, Gli1, and Gli2. Induced monocytic differentiation (increased CD11b and CD14). | aacrjournals.org |
| Cytarabine-Resistant CD34+ AML Cells | Induced apoptosis and reduced drug resistance when co-administered with cytarabine. | aacrjournals.org |
| CD34+ AML Cells | Inhibition of Hh signaling resulted in increased apoptosis and reduced proliferation. | frontiersin.org |
| AML Cell Lines | Enhanced cytotoxic effects when combined with lipopolysaccharide or TNFα. | aacrjournals.org |
Mechanisms of Acquired Resistance to Hedgehog Pathway Inhibition by Cyclopamine Tartrate and Analogs
Genetic Alterations in Smoothened (SMO)
The most direct mechanism of resistance to SMO-targeted inhibitors involves genetic changes within the SMO gene itself. These alterations allow the SMO protein to evade drug-induced inhibition, thereby reactivating the Hh signaling cascade despite ongoing treatment. Such mutations are a common finding in tumors that develop resistance after an initial response to therapy. aacrjournals.orgnih.gov
A primary mechanism of acquired resistance involves the emergence of point mutations in the region of the SMO protein that forms the binding pocket for cyclopamine (B1684311) and its analogs. mdpi.comresearchgate.net These mutations alter the conformation of the binding site, reducing the affinity of the inhibitor for its target. aacrjournals.org Consequently, the drug can no longer effectively bind to and inhibit the SMO protein, leading to the reactivation of downstream signaling.
One of the most well-documented resistance mutations is a substitution at the conserved aspartic acid residue at position 473 (D473H) of the SMO protein. nih.gov This specific mutation was identified in a medulloblastoma patient who relapsed after an initial response to a SMO inhibitor. nih.govnih.gov Functional studies confirmed that the SMO-D473H mutation disrupts the binding of the inhibitor but does not impair the protein's signaling capacity, thus conferring resistance. mdpi.comnih.gov Similar mutations within the drug binding pocket have been identified in approximately 50% of resistant basal cell carcinomas (BCCs). aacrjournals.orgnih.govmdpi.com These mutations are typically acquired after drug treatment, indicating a process of selective pressure where pre-existing or newly arising mutant cells have a survival advantage in the presence of the drug. nih.gov
| Mutation | Location | Consequence | References |
| D473H | Drug Binding Pocket | Impairs inhibitor binding | nih.gov, nih.gov, mdpi.com |
| W281C | Drug Binding Pocket | Impairs inhibitor binding | mdpi.com |
| I408V | Drug Binding Pocket | Impairs inhibitor binding | mdpi.com |
| V321M | Drug Binding Pocket | Impairs inhibitor binding | mdpi.com |
This table summarizes key point mutations within the SMO drug binding pocket that confer resistance to Hedgehog pathway inhibitors.
Beyond the drug-binding pocket, other mutations in the SMO gene can also lead to resistance. These mutations often result in a constitutively active form of the SMO protein. aacrjournals.orgnih.gov A constitutively active SMO mutant can signal downstream without the need for upstream activation by Hedgehog ligands, rendering it less sensitive to inhibitors that compete for the same binding site. stanford.eduresearchgate.netnih.gov
For example, the W539L mutation (also referred to as SmoA1 in murine studies) results in a form of Smoothened that is constitutively active and shows attenuated potency to cyclopamine inhibition. nih.gov These types of mutations, which may be located in structural pivot regions of the transmembrane helices, relieve the auto-inhibition of the SMO receptor. aacrjournals.orgnih.gov Unlike mutations in the ligand-binding pocket which are selected for during treatment, some constitutively activating mutations have been found in both untreated and inhibitor-resistant tumors, suggesting they may contribute to intrinsic as well as acquired resistance. aacrjournals.org
Activation of Downstream Effectors Independent of SMO
Resistance to cyclopamine can also arise from genetic alterations in components of the Hh pathway that are downstream of SMO. researchgate.net In these scenarios, the pathway is activated in a manner that bypasses the need for SMO signaling entirely. As a result, even effective inhibition of SMO by cyclopamine or its analogs fails to halt tumor growth.
The GLI family of transcription factors (GLI1, GLI2, and GLI3) are the ultimate effectors of the canonical Hh pathway. nih.govmdpi.com Their activation leads to the transcription of target genes that drive cell proliferation and survival. nih.gov A common SMO-independent resistance mechanism is the genomic amplification or upregulation of GLI genes, particularly GLI2. researchgate.netnih.gov Increased copy numbers of the GLI2 gene lead to an overproduction of the GLI2 protein, which can activate downstream targets even when SMO is blocked. aacrjournals.org
In some cases, tumor cells become resistant not through genetic amplification but by increasing the transcriptional activity of GLI proteins. nih.gov This can occur through various non-canonical mechanisms where other signaling pathways feed into and activate GLI factors. mdpi.com Cells that overexpress GLI1, for instance, have been shown to be insensitive to cyclopamine treatment. aacrjournals.org This highlights that once the signaling cascade is activated downstream of SMO, inhibitors targeting SMO become ineffective. mdpi.com
Suppressor of Fused (SUFU) is a key negative regulator of the Hh pathway. In the absence of Hh signaling, SUFU binds to GLI proteins, sequestering them in the cytoplasm and preventing their translocation to the nucleus. mdpi.commdpi.com Genetic aberrations that inactivate SUFU, such as loss-of-function mutations or deletions, disrupt this regulatory mechanism. mdpi.comresearchgate.net
The loss of SUFU function leads to the untethered release of GLI transcription factors, allowing them to freely enter the nucleus and activate target gene expression, irrespective of the activity state of SMO. nih.gov This results in constitutive pathway activation and resistance to SMO inhibitors like cyclopamine. aacrjournals.orgmdpi.com
Activation of Alternative/Compensatory Signaling Pathways
Tumor cells can develop resistance to targeted therapies by activating alternative signaling pathways that compensate for the inhibited pathway. nih.gov In the context of Hh pathway inhibition, other pro-tumorigenic signaling cascades can be upregulated to drive GLI activation in a non-canonical, SMO-independent manner. frontiersin.orgnih.gov This crosstalk between signaling pathways provides a robust escape mechanism from SMO-targeted drugs.
Several pathways have been implicated in conferring resistance to Hh inhibitors by activating GLI transcription factors. These include:
PI3K/AKT Signaling: The Phosphoinositide 3-kinase (PI3K)/AKT pathway can enhance the stability and nuclear localization of GLI proteins, promoting their activity. nih.govnih.gov
TGF-β Signaling: Transforming growth factor-beta (TGF-β) signaling can ectopically induce the expression of GLI2, leading to Hh pathway activation that bypasses SMO. nih.govfrontiersin.org
MAPK/ERK Signaling: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway has been shown to be modulated by cyclopamine in some cancer cells, and its activation can influence the expression of Hh target genes like cyclin D1, potentially contributing to cell proliferation despite Hh pathway inhibition. nih.gov
SRF/MKL1 Signaling: The Serum response factor (SRF) and its co-activator Megakaryoblastic leukemia 1 (MKL1) can bind near GLI target genes and directly interact with GLI1 to amplify its transcriptional output, contributing to resistance. nih.gov
These compensatory pathways highlight the complexity of tumor signaling networks and the ability of cancer cells to adapt to therapeutic pressures by rerouting signals to maintain proliferation and survival. nih.gov
Cross-talk with RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK signaling cascade is a pivotal regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers and has been identified as a significant contributor to resistance against various targeted therapies, including Hh pathway inhibitors.
In the context of cyclopamine resistance, the RAS/RAF/MEK/ERK pathway can promote tumor cell survival and proliferation through SMO-independent activation of the GLI transcription factors, the ultimate effectors of the Hh pathway. Research has demonstrated that in certain cancer types, such as gastric and colon cancer, the RAS-RAF pathway can induce the transcriptional activity and increase the expression of GLI1 and GLI2. nih.gov This activation is not affected by SMO inhibition, rendering drugs like cyclopamine ineffective. For instance, Epidermal Growth Factor (EGF)-induced stimulation of GLI has been shown to be insensitive to SMO inhibition but can be blocked by MEK1 inhibitors, highlighting the direct role of the RAS/RAF/MEK/ERK pathway in maintaining GLI activity. nih.gov
This crosstalk effectively uncouples GLI activation from the canonical Hh pathway, providing a clear bypass mechanism for tumors to overcome the inhibitory effects of cyclopamine. The activation of the RAS/RAF/MEK/ERK pathway can be a result of mutations in key components of the pathway, such as KRAS, which are prevalent in a significant portion of human cancers. nih.gov
| Cancer Type | Key Finding | Implication for Cyclopamine Resistance | Reference |
|---|---|---|---|
| Gastric Cancer | KRAS positively modulates GLI1 transcriptional activity and expression of Hh target genes. | SMO-independent activation of GLI1 renders cells resistant to cyclopamine. | nih.gov |
| Colon Cancer | The RAS-RAF pathway induces GLI1 and GLI2 transcriptional activity in a non-canonical manner. | Bypasses the need for SMO activation, leading to cyclopamine ineffectiveness. | nih.gov |
Interaction with TGF-β Signaling
Transforming growth factor-β (TGF-β) signaling is another crucial pathway that can contribute to resistance to Hh pathway inhibitors. The crosstalk between the TGF-β and Hh pathways often occurs downstream of SMO, directly impacting the expression and activity of GLI transcription factors.
Studies have revealed that TGF-β can induce the expression of GLI2 through a SMAD3-dependent mechanism. nih.gov This induction subsequently leads to the activation of GLI1. nih.gov Significantly, this mode of GLI activation is independent of the canonical Hh pathway and, therefore, is not inhibited by SMO antagonists like cyclopamine. nih.govtandfonline.com In cyclopamine-resistant pancreatic carcinoma cells, for example, the expression of GLI and cellular proliferation are dependent on TGF-β signaling. nih.gov Treatment of these resistant cells with an antagonist of the TGF-β receptor (TβRI) has been shown to reduce GLI2 mRNA levels and inhibit cell proliferation. nih.govtandfonline.com
This evidence strongly suggests that in certain tumor contexts, TGF-β signaling can take over the role of activating the Hh pathway effectors, thereby providing a robust mechanism of resistance to cyclopamine. The interplay between these two pathways can create a vicious cycle where they amplify each other's pro-tumorigenic effects, further promoting tumor progression and therapeutic resistance. nih.gov
Unconventional Hedgehog Pathway Activation
Beyond the crosstalk with specific signaling pathways, acquired resistance to cyclopamine can also arise from more general unconventional or non-canonical activation of the Hedgehog pathway. These mechanisms bypass the need for the ligand-receptor interaction and the subsequent activation of SMO, directly targeting the downstream components of the pathway.
Non-canonical activation can involve a variety of molecular events, including post-translational modifications of GLI proteins and the influence of other signaling pathways beyond RAS/RAF/MEK/ERK and TGF-β. nih.gov For instance, the PI3K/AKT pathway has also been implicated in the non-canonical activation of GLI1. researchgate.net
Furthermore, the discovery of alternative splice variants of GLI1, such as tGLI1, has added another layer of complexity to Hh signaling and resistance. mdpi.com These isoforms may possess distinct regulatory properties and contribute to tumorigenesis in a manner that is not dependent on the canonical Hh pathway. The existence of these SMO-independent mechanisms for GLI activation underscores the limitations of therapies that solely target SMO and highlights the need for inhibitors that act on downstream components of the pathway, such as the GLI transcription factors themselves. nih.govfrontiersin.org
| Mechanism | Description | Consequence for Cyclopamine Therapy | Reference |
|---|---|---|---|
| Crosstalk with PI3K/AKT Pathway | Activation of the PI3K/AKT pathway can lead to SMO-independent activation of GLI1. | Renders cyclopamine ineffective as it targets SMO, which is bypassed. | researchgate.net |
| Alternative GLI1 Isoforms (e.g., tGLI1) | Expression of GLI1 splice variants that may be constitutively active or regulated by non-canonical signals. | Can drive Hh target gene expression independently of the canonical pathway. | mdpi.com |
| Post-translational Modifications of GLI | Phosphorylation and other modifications can alter the stability and activity of GLI proteins, independent of SMO. | Leads to sustained GLI activity despite SMO inhibition. | nih.gov |
Cellular Adaptive Mechanisms of Resistance
In addition to alterations in signaling pathways, cancer cells can develop resistance to cyclopamine through adaptive changes at the cellular level. These adaptations can fundamentally alter the cellular machinery required for Hh signal transduction or modify the metabolic state of the cell to better withstand therapeutic stress.
Loss of Primary Cilia
The primary cilium is a microtubule-based organelle that plays a crucial role in transducing the Hh signal in vertebrate cells. The key Hh pathway components, including PTCH1 and SMO, are localized to the primary cilium, and their dynamic trafficking into and out of this organelle is essential for signal propagation.
Paradoxically, the loss of primary cilia has been identified as a mechanism of resistance to SMO inhibitors. aacrjournals.orgresearchgate.net While the primary cilium is necessary for the canonical activation of the Hh pathway, its absence can lead to a "persister state" where tumor cells exhibit low but continuous, SMO-independent GLI2 activity. aacrjournals.org This is because in the absence of cilia, the proteolytic processing of full-length GLI2 into its repressor form is impaired. researchgate.net Consequently, a low level of full-length, active GLI2 is maintained, which is sufficient to support tumor cell survival and slow proliferation in the presence of SMO inhibitors. aacrjournals.org
This mechanism has been demonstrated through genome-wide transposon mutagenesis screens in medulloblastoma, which identified recurrent mutations in ciliogenesis genes, such as Ofd1, in cells resistant to SMO inhibitors. aacrjournals.org This finding highlights a surprising cellular adaptation where the loss of a key signaling organelle can confer a survival advantage in the face of targeted therapy.
Metabolic Reprogramming (e.g., reliance on OXPHOS)
Metabolic reprogramming is a hallmark of cancer, and there is growing evidence that a shift in cellular metabolism can contribute to drug resistance. One such adaptation is an increased reliance on mitochondrial oxidative phosphorylation (OXPHOS) for energy production. nih.govresearchgate.netnih.gov
While many cancer cells exhibit a preference for glycolysis even in the presence of oxygen (the Warburg effect), a subpopulation of resistant cells, including cancer stem cells, often demonstrates a heightened dependence on OXPHOS. nih.govresearchgate.net This metabolic phenotype is associated with resistance to various chemotherapies and targeted agents. nih.govnih.gov
In the context of Hh pathway inhibition, while direct studies on cyclopamine resistance are emerging, the principle of metabolic flexibility as a resistance mechanism is highly relevant. Cancer cells that can switch their metabolic state to rely more on OXPHOS may be better equipped to survive the metabolic stress induced by Hh pathway blockade. This increased mitochondrial respiration can provide the necessary energy and biosynthetic precursors for cell survival and proliferation, even when the primary oncogenic signaling pathway is inhibited. Therefore, targeting OXPHOS in combination with Hh pathway inhibitors could be a promising strategy to overcome this form of resistance. nih.govnih.gov
Combinatorial Preclinical Therapeutic Strategies Utilizing Cyclopamine Tartrate
Synergistic Interactions with Conventional Chemotherapeutic Agents
The integration of cyclopamine (B1684311) tartrate with standard chemotherapeutic drugs has been a focal point of preclinical cancer research, aiming to improve treatment outcomes.
Preclinical studies have demonstrated that cyclopamine can enhance the cytotoxic effects of paclitaxel (B517696) in cancer cells that express the Hedgehog pathway. nih.gov Research in breast cancer has shown that the combined use of cyclopamine and paclitaxel can effectively induce apoptosis in cancer cells, both in laboratory cell cultures and in animal models. nih.gov This suggests that inhibiting the Hedgehog signaling pathway with cyclopamine may be a promising strategy for addressing chemoresistance in cancer cells. nih.gov Further investigation in pancreatic carcinoma cells revealed that cyclopamine increased the cell-killing effects of paclitaxel. nih.gov This synergistic effect was not observed in cancer cells that did not express the Hedgehog pathway, indicating a targeted interaction. nih.gov
Table 1: Preclinical Findings of Cyclopamine Tartrate and Paclitaxel Combination
| Cancer Model | Key Findings | Reference |
|---|---|---|
| Breast Cancer | Combined use induced apoptosis in vitro and in vivo. | nih.gov |
| Pancreatic Carcinoma | Cyclopamine increased the cytotoxic effects of paclitaxel in Hh-expressing cells. | nih.gov |
| MDA-MB-231 Cell Line | Cyclopamine contributed to overcoming chemical resistance to Paclitaxel. | researchgate.net |
Combination with Cisplatin (B142131) and Etoposide (B1684455)
The combination of cisplatin and etoposide is a standard chemotherapeutic regimen for various cancers, including small-cell lung cancer. nih.govnih.gov Preclinical investigations into the addition of a Hedgehog inhibitor to this combination have been explored. In a study on pancreatic cancer cells that express the Hedgehog pathway, cyclopamine did not significantly increase the cell-killing effects of cisplatin. nih.gov However, other research using a derivative of cyclopamine, IPI-926, showed efficacy in a primary small cell lung cancer model following treatment with an etoposide/cisplatin regimen. google.com This suggests a potential role for Hedgehog inhibition in the context of this chemotherapy combination, although the direct synergistic effects with this compound itself require more specific investigation.
Table 2: Preclinical and Clinical Context of Cisplatin and Etoposide Combinations
| Cancer Type | Therapeutic Regimen | Outcome | Reference |
|---|---|---|---|
| Limited Small-Cell Lung Cancer | Cyclophosphamide, Etoposide, Cisplatin (CEP) with radiotherapy | Overall response rate of 88%, with 57% complete responses. | nih.gov |
| Non-Small Cell Lung Cancer | Nanoparticles loaded with Etoposide and Cisplatin with radiotherapy | Synergistic improvement in chemoradiotherapy. | nih.gov |
| Small Cell Lung Cancer (primary model) | Etoposide/Cisplatin followed by IPI-926 (cyclopamine derivative) | IPI-926 showed efficacy post-chemotherapy. | google.com |
| Pancreatic Cancer | Cyclopamine with Cisplatin | No significant increase in cytotoxicity observed. | nih.gov |
Co-inhibition with Targeted Pathway Modulators
The complex signaling networks within cancer cells present opportunities for combination therapies that target multiple pathways simultaneously.
A promising area of preclinical research involves the dual inhibition of the Hedgehog and mTOR pathways. mdpi.com Studies have demonstrated a synergistic effect when combining cyclopamine with the mTOR inhibitor rapamycin (B549165). In primary mouse hepatocytes, the simultaneous treatment with cyclopamine and rapamycin resulted in strong inhibitory effects on downstream signaling of the mTOR pathway and on mitochondrial respiration. researchgate.net This effect was more pronounced than with either agent alone. researchgate.net Further in vitro studies confirmed this synergistic effect on the inhibition of mTOR signaling and oxidative respiration in hepatocytes. researchgate.netnih.govnih.gov This suggests a significant interaction between the Hedgehog and mTOR signaling pathways. researchgate.net
Table 3: Preclinical Synergistic Effects of Cyclopamine and Rapamycin
| Cell Type | Key Findings | Reference |
|---|---|---|
| Mouse Hepatocytes | Simultaneous treatment strongly inhibited p70S6 downstream signaling and mitochondrial respiration. | researchgate.net |
| Primary Mouse Hepatocytes | Synergistic inhibition of mTOR signaling and oxidative respiration. | researchgate.netnih.govnih.gov |
Mitochondrial Function Modulators
This compound has been shown to interfere with mitochondrial function and suppress aerobic respiration in lung cancer cells, a function that may be independent of its role as a Hedgehog signaling inhibitor. researchgate.netnih.gov It has been found to decrease oxygen consumption, induce the generation of reactive oxygen species, and cause mitochondrial fragmentation. researchgate.net Specifically, this compound can reduce the activity of aminolevulinate synthase 1 (ALAS1), a key enzyme in heme biosynthesis, which in turn inhibits tumor growth by decreasing oxygen consumption and ATP generation. mdpi.com This direct impact on mitochondria suggests that combining this compound with other agents that modulate mitochondrial function could be a potent anti-cancer strategy. mdpi.comjci.org
Table 4: Effects of this compound on Mitochondrial Function in NSCLC Cells
| Parameter | Effect of this compound | Reference |
|---|---|---|
| Oxygen Consumption | Substantial decrease | researchgate.net |
| Reactive Oxygen Species (ROS) | Increased generation | researchgate.net |
| Mitochondrial Membrane | Hyperpolarization | researchgate.net |
| Mitochondrial Structure | Increased fragmentation | researchgate.net |
| Heme Synthesis | Reduction | nih.gov |
| Oxidative Phosphorylation (OXPHOS) | Suppression | nih.gov |
EGFR Inhibitors
The epidermal growth factor receptor (EGFR) pathway is another critical target in cancer therapy. Preclinical studies have explored the combination of Hedgehog pathway inhibitors with EGFR inhibitors. In glioblastoma-derived neurosphere cultures, the combination of the EGFR inhibitor erlotinib (B232) and cyclopamine was significantly more effective at decreasing the number of cancer stem-like cell spheres than either drug alone, demonstrating a synergistic efficiency. nih.gov This suggests that co-inhibition of the EGFR and Hedgehog pathways could be a valuable strategy for targeting cancer stem cells. nih.gov Other studies have also pointed to promising results with the dual inhibition of EGFR and the Hedgehog pathway. nih.gov For instance, in HER2-positive gastric cancer models, combining Hedgehog inhibitors with trastuzumab, which targets the HER2 receptor (a member of the EGFR family), has shown synergistic anti-proliferation effects. larvol.com
Table 5: Preclinical Findings of Cyclopamine and EGFR Inhibitor Combination
| Cancer Model | Inhibitors Used | Key Findings | Reference |
|---|---|---|---|
| Glioblastoma Neurospheres | Cyclopamine and Erlotinib | Significantly decreased sphere formation, indicating depletion of stem-like cancer cells. | nih.gov |
| HER2-Positive Gastric Cancer | Cyclopamine and Trastuzumab | Synergistic anti-proliferation effects. | larvol.com |
Combination with Radiotherapy in Preclinical Models
The combination of Hedgehog (Hh) pathway inhibitors with radiotherapy represents a promising strategy to enhance treatment efficacy, particularly in tumors where the Hh pathway is aberrantly activated. Preclinical research suggests that targeting this pathway can sensitize cancer cells to the cytotoxic effects of ionizing radiation. Although studies focusing specifically on this compound are part of a broader investigation into Hh pathway inhibition, the foundational work with its parent compound, cyclopamine, provides critical insights.
In a preclinical model of Head and Neck Squamous Cell Carcinoma (HNSCC), a blockade of the Hedgehog pathway using cyclopamine was shown to increase sensitivity to radiotherapy. nih.gov This effect was observed in cell lines that were chronically irradiated or had developed resistance to EGFR inhibitors, suggesting that Hh pathway inhibition can overcome certain mechanisms of radioresistance. nih.gov The rationale for this combinatorial approach is that the Hh pathway is often implicated in the survival of cancer stem cells, which are notoriously resistant to radiation. By inhibiting this key survival pathway, cyclopamine and its analogs may render these resilient cells more susceptible to radiation-induced DNA damage and cell death.
While direct and extensive preclinical data on this compound combined with radiotherapy is still emerging, the principle is supported by studies using other Hh pathway inhibitors. For instance, the GLI antagonist GANT61 has been shown to increase the radiosensitivity of renal cell carcinoma cells. nih.gov These findings collectively underscore the potential of Hh pathway antagonists, including this compound, as effective radiosensitizers in various cancer types.
Table 1: Preclinical Studies of Cyclopamine and its Derivatives in Combination with Radiotherapy
| Cancer Type | Model System | Compound | Key Findings | Citation |
|---|
Strategies for Overcoming Drug Resistance in Preclinical Settings
A significant hurdle in cancer chemotherapy is the development of drug resistance, which can be intrinsic or acquired. The Hedgehog signaling pathway has been identified as a key player in the mechanisms that confer resistance to various cytotoxic agents. Preclinical studies have explored the use of cyclopamine and its tartrate salt to overcome or reverse this resistance, often by targeting cancer stem cells (CSCs) and modulating drug efflux pumps.
In pancreatic cancer, which is known for its profound resistance to standard chemotherapeutic agents like gemcitabine (B846), cyclopamine has demonstrated the ability to revert acquired chemoresistance. nih.govsmw.ch A study using gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC) cell lines found that these cells had high expression levels of CSC markers, such as CD44 and CD133, as well as key Hh pathway members like Shh, SMO, and Gli-1. nih.govsmw.ch Treatment with cyclopamine significantly down-regulated the expression of these markers and induced apoptosis in the resistant cells, effectively re-sensitizing them to gemcitabine. nih.govsmw.ch
Similarly, in breast cancer models, cyclopamine has been used to tackle doxorubicin (B1662922) resistance. One of the primary mechanisms of this resistance is the overexpression of the P-glycoprotein (P-gp) drug efflux pump, which actively removes chemotherapeutic agents from the cancer cell. A preclinical study utilized a novel delivery system of bovine serum albumin nanoparticles to co-deliver cyclopamine and doxorubicin to breast cancer cells. nih.govnih.gov This combination therapy was found to reverse doxorubicin resistance by down-regulating the expression of P-gp, thereby increasing the intracellular accumulation of doxorubicin and enhancing its cytotoxic effect. nih.govnih.gov The combination also led to a significant reduction in tumor size in a xenograft mouse model compared to doxorubicin monotherapy. nih.gov
In medulloblastoma, where the Hh pathway is often a driver of tumorigenesis, resistance to Hh pathway inhibitors themselves is a clinical challenge. mdpi.com Preclinical strategies to overcome this include combination therapies. For instance, combining the antifungal agent itraconazole, which also inhibits the Hh pathway at a site on the SMO receptor different from that of cyclopamine, has shown synergistic effects in inhibiting medulloblastoma growth in allograft models. mdpi.com Furthermore, combining SMO inhibitors with inhibitors of other signaling pathways, such as the PI3K/mTOR pathway, has been shown in preclinical medulloblastoma models to delay the onset of resistance to Hh pathway-targeted therapy. mdpi.com
Table 2: Preclinical Strategies Utilizing this compound to Overcome Drug Resistance
| Cancer Type | Model System | Resistance To | Combination Strategy | Mechanism of Action | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Pancreatic Cancer | Gemcitabine-resistant cell lines (SW1990/res, Cfpac-1/res) | Gemcitabine | Cyclopamine | Down-regulation of CSC markers (CD44, CD133) and Hh pathway members (Shh, SMO, Gli-1). | Reversal of gemcitabine resistance and induction of apoptosis. | nih.govsmw.ch |
| Breast Cancer | Doxorubicin-resistant cell line (MDA-MB-231); Xenograft mouse model | Doxorubicin | Co-delivery of Cyclopamine and Doxorubicin via nanoparticles. | Down-regulation of P-glycoprotein (P-gp) expression, leading to increased intracellular drug accumulation. | Reversal of doxorubicin resistance and significant tumor size reduction in vivo. | nih.govnih.gov |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclopamine |
| Doxorubicin |
| GANT61 |
| Gemcitabine |
| Itraconazole |
Advanced Methodologies and Research Techniques in Cyclopamine Tartrate Studies
Cellular and Molecular Assays
Luciferase-based Reporter Assays for Hh Pathway Activity
Luciferase-based reporter assays are a cornerstone for investigating the inhibitory effects of Cyclopamine (B1684311) Tartrate on the Hh pathway. These assays typically utilize a reporter construct containing the firefly luciferase gene under the control of a promoter with multiple binding sites for the Gli family of transcription factors. nih.gov Gli proteins are the terminal effectors of the canonical Hh pathway. mdpi.com When the Hh pathway is active, Gli proteins translocate to the nucleus and drive the expression of target genes, including the luciferase reporter.
The addition of Cyclopamine Tartrate, which targets the Smoothened (SMO) protein, inhibits this signaling cascade. researchgate.net This inhibition prevents Gli-mediated transcription, leading to a quantifiable decrease in luciferase activity. This reduction in light output serves as a direct measure of this compound's inhibitory potency on the Hh pathway. For instance, studies have demonstrated that this compound can significantly decrease Gli2 promoter and protein activity in luciferase-based reporter assays. oncotarget.com In some experimental setups, such as in U87-MG glioblastoma cells, a 48-hour treatment with cyclopamine has been shown to significantly reduce the activity of a Gli-dependent luciferase reporter. nih.gov
Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Measurements (Seahorse XF Analyzers)
Seahorse XF Analyzers are powerful tools used to assess cellular metabolism in real-time by simultaneously measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). hpst.cznih.gov OCR is a key indicator of mitochondrial respiration, while ECAR is largely attributed to glycolysis. nih.gov
Research has revealed a novel function of this compound in disrupting mitochondrial function and aerobic respiration. aacrjournals.orgnih.gov Studies using Seahorse XF technology have shown that this compound causes a significant decrease in OCR in various non-small-cell lung cancer (NSCLC) cell lines, including H1299, A549, and H460. nih.govresearchgate.net This effect is observed after relatively short incubation periods. researchgate.net Interestingly, this compound has also been found to reduce ECAR in some cancer cell lines. researchgate.net These findings suggest that the compound's effects extend beyond Hh pathway inhibition to directly impact cellular bioenergetics. The ability to measure these metabolic shifts provides crucial insights into the broader cellular consequences of this compound treatment. nih.govnih.gov
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is an indispensable technique for quantifying cellular responses such as apoptosis and cell cycle arrest following treatment with this compound. To detect apoptosis, cells are typically stained with Annexin V and a viability dye like propidium (B1200493) iodide (PI). nih.govresearchgate.net Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
Studies have employed this method to demonstrate that this compound induces apoptosis in various cancer cell lines. nih.govresearchgate.netnih.gov For example, in NSCLC cells, treatment with this compound led to a significant increase in the percentage of apoptotic cells, as detected by Annexin V staining. nih.gov The efficacy of apoptosis induction can vary between different cell lines. nih.gov
For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This technique can reveal if this compound causes cell cycle arrest at specific checkpoints, which can be a consequence of Hh pathway inhibition, as the pathway is known to regulate cell proliferation. mdpi.com
Western Blotting and Immunofluorescence for Protein Expression and Localization
Western blotting and immunofluorescence are fundamental techniques used to investigate the effects of this compound on protein expression levels and subcellular localization.
Western Blotting allows for the quantification of specific proteins in a cell lysate. In the context of this compound studies, researchers use Western blotting to measure the levels of key Hh pathway components and downstream targets. For example, a decrease in the expression of Gli1, a direct target of the Hh pathway, is often used as a marker of successful pathway inhibition by this compound. nih.govnih.gov This technique is also used to assess the expression of proteins involved in other cellular processes affected by the compound, such as those related to mitochondrial function or apoptosis. nih.gov
Immunofluorescence provides a visual method to determine the subcellular localization of specific proteins. azurebiosystems.comresearchgate.net In this compound research, immunofluorescence can be used to visualize the localization of Hh pathway components. For instance, in the absence of Hh signaling, the Gli proteins are often sequestered in the cytoplasm. mdpi.com Treatment with this compound would be expected to maintain this cytoplasmic localization. Furthermore, immunofluorescence is used to observe changes in mitochondrial morphology, as discussed in the mitochondrial staining section. nih.gov
Real-time PCR for Gene Expression Analysis
Real-time Polymerase Chain Reaction (RT-PCR) is a sensitive and quantitative method for measuring the expression levels of specific genes. In studies involving this compound, RT-PCR is crucial for confirming the inhibition of the Hh signaling pathway at the transcriptional level.
Researchers measure the mRNA levels of direct Hh target genes, such as GLI1, PTCH1, and HIP1 (Hedgehog-interacting protein). nih.govoncotarget.com A significant downregulation of these genes following this compound treatment provides strong evidence of pathway inhibition. nih.gov For example, studies in skin tumor models have shown that this compound treatment leads to a significant decrease in the expression of Hip and Ptch1. nih.gov This technique allows for a precise quantification of the transcriptional consequences of SMO inhibition by this compound.
Mitochondrial Staining and Imaging Techniques (e.g., Mitotracker)
Given the observed effects of this compound on mitochondrial respiration, specific mitochondrial staining and imaging techniques are employed to visualize changes in mitochondrial morphology and function.
MitoTracker dyes , such as MitoTracker Red CMXRos, are fluorescent dyes that accumulate in mitochondria with active membrane potential. researchgate.netmoleculardevices.com These dyes are used to visualize mitochondrial morphology. Studies have shown that treatment with this compound causes significant mitochondrial fragmentation in NSCLC cells. aacrjournals.orgnih.gov This is often associated with an increase in mitochondrial fission, a process that can be a prelude to apoptosis. nih.gov
In addition to morphology, other fluorescent probes can be used to assess mitochondrial health. For instance, dyes like JC-1 are used to measure changes in the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net An increase in green fluorescence relative to red fluorescence with JC-1 staining can indicate mitochondrial depolarization, a common event in apoptosis. However, some studies have reported mitochondrial hyperpolarization in response to this compound. nih.govnih.gov These imaging techniques provide a direct visual and quantitative assessment of the impact of this compound on this critical organelle.
Research Findings Summary
| Methodology | Key Findings with this compound | Cancer Cell Lines Studied |
| Luciferase Reporter Assay | Significant decrease in Gli-dependent luciferase activity, confirming Hh pathway inhibition. nih.govoncotarget.com | Glioblastoma (U87-MG), Oral Squamous Cell Carcinoma. nih.govoncotarget.com |
| Seahorse XF Analysis | Substantial decrease in Oxygen Consumption Rate (OCR) and, in some cases, Extracellular Acidification Rate (ECAR). nih.govresearchgate.net | Non-Small-Cell Lung Cancer (H1299, A549, H460). nih.govresearchgate.net |
| Flow Cytometry | Induction of apoptosis, as measured by Annexin V/PI staining. nih.govresearchgate.netnih.gov | Non-Small-Cell Lung Cancer (H1299, A549), Breast Cancer. nih.govnih.gov |
| Western Blotting | Decreased expression of Hh target protein Gli1; modulation of proteins involved in mitochondrial function and apoptosis. nih.govnih.gov | Non-Small-Cell Lung Cancer, Glioblastoma. nih.govnih.gov |
| Real-time PCR | Downregulation of Hh target genes such as Ptch1 and Hip. nih.gov | Skin Tumor Models. nih.gov |
| Mitochondrial Staining | Induction of mitochondrial fragmentation and hyperpolarization. aacrjournals.orgnih.gov | Non-Small-Cell Lung Cancer (H1299, A549, H460). nih.gov |
Imaging Modalities in Preclinical In Vivo Studies
Advanced imaging techniques are indispensable in the preclinical evaluation of this compound, enabling non-invasive, longitudinal monitoring of drug effects in living organisms. These modalities provide critical insights into the pharmacodynamics and efficacy of the compound by visualizing its impact on tumor growth, metabolism, and the tumor microenvironment.
Fluorescence Imaging
Fluorescence and bioluminescence imaging are widely used techniques in preclinical cancer research involving this compound due to their high sensitivity and suitability for tracking cellular and molecular processes in real-time. mdpi.com In studies on non-small cell lung cancer (NSCLC), in vivo bioluminescence imaging (BLI) has been employed to monitor the growth of orthotopic tumor xenografts. nih.gov Using systems like the IVIS Lumina III, researchers can quantify tumor burden by detecting light emitted from cancer cells engineered to express luciferase, with luciferin (B1168401) administered as a substrate. nih.gov This method allows for the longitudinal assessment of tumor response to this compound treatment. nih.gov
Beyond tracking tumor size, fluorescence imaging can also monitor the delivery of drug-carrying nanoparticles. For instance, the in vivo distribution of nanoparticles co-delivering Cyclopamine and other agents has been visualized using fluorescently labeled carriers. jcancer.org Techniques like whole-body fluorescent imaging with systems such as the NightOWL LB 983 can track the accumulation of these nanoparticles in tumors and other organs over time, providing valuable pharmacokinetic data. jcancer.org
| Imaging Technique | Application | Example Study Context | Reference |
|---|---|---|---|
| Bioluminescence Imaging (BLI) | Monitoring tumor growth and response to therapy | Assessing the suppression of NSCLC xenograft tumors by this compound. | nih.gov |
| In Vivo Fluorescence Imaging (IVFI) | Tracking the biodistribution of drug delivery systems | Observing Bodipy-labeled nanoparticles containing Cyclopamine in tumor-bearing mice. | jcancer.org |
| Multimodality Imaging | Evaluating image-guided drug delivery platforms | Used alongside MRI to assess therapeutic efficacy in preclinical cancer models. | ismrm.org |
Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS)
Magnetic Resonance Imaging (MRI) is a powerful tool in this compound studies, offering high-resolution anatomical images without the use of ionizing radiation. It is particularly effective for monitoring changes in tumor volume and morphology in response to treatment. In preclinical evaluations, MRI has been used as part of a multi-modality approach to confirm the suppression of NSCLC lung tumor growth by this compound. ismrm.org Specifically, MRI has been used to detect orthotopic xenografts and assess the therapeutic efficacy of the compound, with findings often correlated with other imaging methods and histology. ismrm.org Research initiatives have also been funded to use multi-modality imaging, including MRI, to determine how this compound alleviates tumor hypoxia and normalizes tumor vasculature. utsouthwestern.edu
Magnetic Resonance Spectroscopy (MRS) is an emerging analytical technique that provides metabolic information rather than anatomical images. Deuterium (²H)-MRS, for example, is a novel method capable of non-invasively monitoring metabolic fluxes from labeled substrates to their products in vivo. ismrm.org While direct studies linking MRS with this compound are not prominent, its application in preclinical cancer models to quantify metabolism in live cells highlights its potential for elucidating the metabolic reprogramming effects of Hedgehog pathway inhibitors. ismrm.org
Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a functional imaging technique that measures metabolic processes in the body. wikipedia.org It is highly valuable in oncology for assessing a tumor's response to therapy, often before anatomical changes are visible. frontiersin.org In the context of Cyclopamine research, PET imaging, particularly when combined with computed tomography (PET-CT), has been used to evaluate the metabolic response of pancreatic cancer xenografts to treatment. nih.gov
One study demonstrated that a clinical PET-CT system could detect a subtle decrease in the uptake of the radiotracer ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) in pancreatic tumors following treatment with low-dose cyclopamine. nih.gov This reduction in ¹⁸F-FDG uptake, reflected in the standardized uptake value (SUV), indicated a decrease in the metabolic activity of the tumor cells, demonstrating the therapeutic effect of the drug even in the absence of significant changes in tumor size. nih.gov PET has also been used in conjunction with MRI in multi-modality imaging strategies to evaluate the efficacy of this compound in suppressing lung tumors. ismrm.org
Computational and Systems Biology Approaches
Computational and systems biology methods provide powerful in silico tools to investigate the mechanisms of action of this compound at a molecular level. These approaches complement experimental studies by predicting and analyzing complex biological interactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as Cyclopamine, binds to its protein target and to analyze the stability of the resulting complex. plos.orgshirazu.ac.ir The primary target of Cyclopamine is the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. nih.govmdpi.com
Structural studies have revealed that Cyclopamine has a unique binding mechanism, interacting with SMO at two distinct sites: the cysteine-rich domain (CRD) and the seven-transmembrane (7TM) domain. nih.gov Molecular docking simulations help to visualize and predict these binding poses. Following docking, molecular dynamics (MD) simulations are used to examine the conformational changes and dynamic behavior of the protein-ligand complex over time. plos.orgfrontiersin.org These simulations have provided insights into Cyclopamine's dual role. While it acts as an antagonist at the 7TM site, its binding to the CRD induces a conformational change that activates the 7TM domain, explaining some of the compound's partial agonist properties. nih.gov By simulating the interactions at an atomistic level, researchers can understand the structural basis for SMO inhibition and the unique modulatory effects of Cyclopamine. nih.gov
Bioinformatics Analysis of Gene Expression Signatures
Bioinformatics analysis of gene expression data, obtained from techniques like microarrays or RNA-sequencing, is crucial for understanding the downstream effects of this compound on cellular pathways. nih.govpeerj.com This approach involves identifying differentially expressed genes (DEGs) in cells or tissues after treatment with the compound compared to untreated controls. nih.gov
Studies utilizing this methodology have confirmed that this compound effectively inhibits the Hedgehog signaling pathway by altering the expression of its target genes. nih.gov For example, quantitative real-time PCR (qRT-PCR) analysis has shown that treatment with this compound significantly decreases the mRNA levels of key Hedgehog target genes, including Patched1 (Ptch1), GLI Family Zinc Finger 1 (Gli1), and Hedgehog Interacting Protein (Hip). nih.gov Broader transcriptomic analyses have also been performed to understand the global effects of Hedgehog inhibition by cyclopamine on gene expression during developmental processes, revealing conserved responses in genes such as gremlin and bmp2. refine.bio These analyses provide a comprehensive signature of the molecular response to this compound, validating its mechanism of action and uncovering its broader biological impact. nih.govrefine.bio
| Gene | Full Name | Effect of this compound | Reference |
|---|---|---|---|
| Ptch1 | Patched1 | Downregulation | nih.gov |
| Gli1 | GLI Family Zinc Finger 1 | Downregulation | nih.gov |
| Hip | Hedgehog Interacting Protein | Downregulation | nih.gov |
Pathway Modeling for Network Interactions
Pathway modeling provides a powerful computational framework for understanding the complex network of molecular interactions that are modulated by pharmacologically active compounds like this compound. Rather than viewing its mechanism as a simple, linear series of events, pathway modeling uses systems biology approaches to map the intricate web of direct and indirect effects following target engagement. For this compound, this involves modeling its primary interaction with the Hedgehog (Hh) signaling pathway and the subsequent cascade of network-level consequences.
The Hh signaling pathway is a crucial regulator of cellular processes during embryonic development and in adult tissue maintenance. nih.govwikipedia.org Its aberrant activation is implicated in the development and progression of various cancers. wikipedia.orgplos.orgnih.gov The core components of this pathway exist in a default "off" state. In this state, the transmembrane protein Patched (PTCH) actively inhibits the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO). wikipedia.orgmdpi.compnas.org This inhibition prevents SMO from accumulating in the primary cilium, a key cellular organelle for Hh signal transduction. nih.govmdpi.com Consequently, the glioma-associated oncogene homolog (GLI) family of transcription factors are processed into repressor forms, which keep Hh target genes silenced. mdpi.compnas.org
The pathway switches to an "on" state when an Hh ligand (such as Sonic Hedgehog, SHH) binds to PTCH. wikipedia.org This binding event alleviates the inhibition on SMO, allowing it to become active and signal downstream. pnas.orgmcgill.ca Activated SMO promotes the conversion of GLI proteins into their activator forms, which then translocate to the nucleus and initiate the transcription of Hh target genes, including GLI1 and PTCH1. pnas.orgtandfonline.com
This compound exerts its primary effect by directly targeting SMO. pnas.orgmcgill.ca As a steroidal alkaloid, it binds with high affinity to the SMO protein, effectively locking it in an inactive conformation and blocking the signaling cascade, even when Hh ligands are present. nih.govmdpi.com Computational approaches, such as molecular docking and dynamic simulations, have been instrumental in elucidating this interaction. plos.org These models help to visualize how Cyclopamine fits within the SMO transmembrane domain, and they are used to screen for other potential inhibitors. plos.orgnih.gov Furthermore, computational models can predict how specific mutations in the SMO protein might alter the drug-binding pocket, potentially leading to resistance to Cyclopamine and other SMO inhibitors. mdpi.com
Beyond the primary SMO-GLI axis, pathway modeling helps to uncover the broader network effects of this compound. The Hh pathway does not operate in isolation but engages in significant crosstalk with other critical signaling networks. For instance, studies combining Cyclopamine with mTOR inhibitors like rapamycin (B549165) have revealed a synergistic effect, indicating a functional interaction between the Hedgehog and mTOR signaling pathways in controlling cellular metabolism. mdpi.com Other signaling cascades, including the RAS/RAF/MEK/ERK pathway, have been shown to modulate GLI activity independently of SMO, presenting additional layers of complexity that network models aim to capture. mdpi.com
The table below summarizes key proteins within the Hedgehog signaling network that are central to the mechanism of this compound.
Table 1: Key Proteins in the Hedgehog Signaling Network Modulated by this compound
| Protein | Class | Role in Hedgehog Signaling | Interaction with this compound |
|---|---|---|---|
| Patched (PTCH) | 12-pass transmembrane protein | Receptor for Hedgehog ligands. In the absence of a ligand, it inhibits SMO activity. pnas.org | Indirectly affected. This compound's inhibition of SMO mimics the "ligand-off" state where PTCH's inhibitory function is dominant. |
| Smoothened (SMO) | 7-pass transmembrane G protein-coupled receptor | The key signal transducer of the pathway. Activated when PTCH inhibition is relieved. mdpi.commcgill.ca | Direct target. This compound binds to and inhibits SMO, preventing its activation and downstream signaling. nih.govpnas.org |
| GLI family (GLI1, GLI2, GLI3) | Zinc-finger transcription factors | The final effectors of the pathway. Act as transcriptional activators or repressors of target genes. pnas.orgtandfonline.com | Indirectly inhibited. By blocking SMO, this compound prevents the formation of GLI activator forms, reducing the expression of target genes. mdpi.com |
The following table lists the chemical compounds mentioned in this article.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cyclopamine |
| This compound |
| Rapamycin |
| SANT1 |
| Torin |
Future Directions and Unexplored Research Avenues for Cyclopamine Tartrate
Elucidation of Novel, Non-Canonical Targets and Pathways
While cyclopamine's primary target is the SMO protein in the canonical Hedgehog pathway, a growing body of evidence points toward the significance of non-canonical Hh signaling in cancer, which can bypass SMO and thus be insensitive to cyclopamine (B1684311). mdpi.comspandidos-publications.comfrontiersin.org This non-canonical activation can occur downstream of SMO, involving direct stimulation of GLI transcription factors by other oncogenic pathways like KRAS, PI3K-AKT, and TGF-β. mdpi.comfrontiersin.orgscholars.direct
Future research must focus on identifying and characterizing these SMO-independent mechanisms of GLI activation to understand the limitations of cyclopamine tartrate. A key avenue is to investigate whether this compound has downstream effects that are independent of SMO inhibition. Studies have already identified a novel function of this compound in disrupting mitochondrial function and aerobic respiration, suggesting its effects extend beyond the Hh pathway. nih.govmdpi.comnih.govnih.gov Research indicates that this compound can inhibit heme synthesis, which in turn affects oxidative phosphorylation (OXPHOS) in cancer cells. mdpi.comnih.gov
Further investigations are needed to:
Map SMO-independent interactions: Identify other proteins or pathways directly or indirectly modulated by this compound. This could involve screening for binding partners beyond SMO.
Explore crosstalk with other signaling pathways: Research suggests that Hh signaling interacts with other pathways like mTOR. mdpi.com Elucidating how this compound influences this crosstalk could reveal new therapeutic strategies.
Characterize mitochondrial effects: A deeper understanding of how this compound impacts mitochondrial biology, including ROS generation and dynamics, is crucial for repositioning it for new therapeutic uses. nih.gov
Investigation of this compound's Role in Specific Cell Death Mechanisms Beyond Apoptosis
Apoptosis, or programmed cell death, is a known outcome of cyclopamine-induced Hh pathway inhibition. nih.govdovepress.com However, cancer cells can evade apoptosis, leading to therapeutic resistance. Therefore, exploring this compound's ability to induce other forms of regulated cell death is a critical research frontier. Two such mechanisms are necroptosis and autophagy.
Necroptosis: This is a regulated form of necrosis, or inflammatory cell death, driven by key proteins like RIPK1, RIPK3, and MLKL. mdpi.comfrontiersin.org The potential for this compound to trigger necroptosis in apoptosis-resistant cancer cells is a largely unexplored area. Future studies should investigate whether this compound treatment leads to the formation of the necrosome complex and subsequent cell lysis, and if this can be leveraged as a therapeutic strategy. dntb.gov.ua
Autophagy: This cellular recycling process has a dual role in cancer, either promoting survival or contributing to cell death. northeastern.edu The interplay between autophagy and apoptosis is complex. frontiersin.org Some research suggests that cyclopamine may suppress autophagy, which could, in some contexts, enhance cell death. researchgate.net Conversely, inducing autophagic cell death is another potential therapeutic outcome. Future investigations should aim to clarify the context-dependent role of this compound in modulating autophagy and its interaction with other cell death pathways in different cancer types.
Advanced Preclinical Model Development (e.g., more complex organoids, humanized models)
Traditional 2D cell cultures and conventional xenograft models often fail to replicate the complexity of human tumors, including their heterogeneity and microenvironment. nih.govresearchgate.net The development of advanced preclinical models offers a more accurate platform to evaluate the therapeutic potential of this compound.
Patient-Derived Organoids (PDOs): These 3D cultures are grown from a patient's own tumor tissue and can preserve the key biological features of the original tumor. mdpi.comresearchgate.net PDOs have emerged as a powerful tool for personalized medicine and drug screening. mdpi.comnih.gov Establishing PDO biobanks from various cancer types would allow for high-throughput screening of this compound, alone or in combination, to predict patient-specific responses. nih.govnih.gov
Humanized Mouse Models: These are immunodeficient mice engrafted with functional human cells and tissues, such as a human immune system. nih.govwustl.edu Since the tumor microenvironment and immune response are critical in cancer progression and therapy, humanized models are invaluable. Using these models would allow researchers to study how this compound affects the interaction between tumor cells and human immune cells, an aspect that is lost in conventional xenograft models. nih.gov
Co-culture and "Tumor-on-a-Chip" Systems: More complex in vitro models that co-culture tumor organoids with stromal and immune cells can better mimic the tumor microenvironment. researchgate.netresearchgate.net These systems can be used to dissect the specific effects of this compound on different cell types within the tumor niche.
These advanced models will be instrumental in conducting more predictive "co-clinical trials," where preclinical investigations in the models are performed in parallel with clinical trials in patients. nih.gov
Integration with Multi-Omics Data for Comprehensive Mechanistic Understanding
To move beyond a single-pathway understanding of this compound's effects, a systems-level approach is necessary. Multi-omics data integration, which combines datasets from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to a drug. frontiersin.orgbcm.eduresearchgate.net
Applying a multi-omics strategy to study this compound could:
Reveal Novel Mechanisms: By simultaneously analyzing changes in genes, proteins, and metabolites, researchers can construct a comprehensive map of the cellular perturbations caused by the drug, potentially uncovering entirely new mechanisms of action. plos.org
Identify Biomarkers: Integrated data analysis can help identify robust biomarkers that predict which patients are most likely to respond to this compound therapy.
Systematize Understanding of Resistance: By comparing multi-omics profiles of sensitive versus resistant tumors, the complex molecular networks driving resistance can be unraveled.
This comprehensive approach will be essential for fully understanding the intricate web of interactions influenced by this compound and for rationally designing more effective cancer therapies. researchgate.net
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying Cyclopamine Tartrate’s inhibition of Hedgehog (Hh) signaling?
- Methodology : Use NIH/3T3 fibroblasts or primary cancer cell lines (e.g., lung adenocarcinoma) transfected with Gli-luciferase reporters to quantify Hh pathway activity. Dose-response curves (0.1–10 µM) can establish EC50 values, validated via Western blot for downstream targets (e.g., Gli1, Ptch1) .
- Validation : Include controls like SMO-knockout models or co-treatment with Hh agonists (e.g., SAG) to confirm specificity .
Q. How do researchers standardize this compound solubility and stability in in vitro assays?
- Protocol : Dissolve in DMSO (stock concentration ≤10 mM) and dilute in culture media to maintain ≤0.1% DMSO. Stability tests (HPLC or LC-MS) should assess degradation under varying pH (6–8) and temperature (4°C vs. 37°C) over 24–72 hours .
Q. What are the key pharmacokinetic challenges of this compound in vivo?
- Approach : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models. Address poor bioavailability via liposomal encapsulation or co-administration with P-glycoprotein inhibitors (e.g., verapamil) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in pancreatic vs. lung cancer models be resolved?
- Analysis Framework :
Comparative Meta-Analysis : Pool data from ≥5 studies (PRISMA guidelines) to assess tumor type-specific IC50 ranges and microenvironment factors (e.g., stromal density) .
Mechanistic Divergence : Test off-target effects via RNA-seq in resistant models (e.g., MAPK/ERK activation) .
- Tools : Use R/Bioconductor for differential gene expression and pathway enrichment (KEGG, GO) .
Q. What experimental designs minimize variability in this compound’s mitochondrial respiration modulation?
- Optimization :
- Seahorse XF Analyzer : Normalize OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) to cell count/protein content.
- Confounders : Control for batch effects (media lot, passage number) and use mitochondrial stress cocktails (oligomycin, FCCP) .
- Statistical Model : Mixed-effects regression to account for intra-experiment variability .
Q. How to differentiate Hedgehog-dependent vs. -independent antitumor effects of this compound?
- Strategy :
Genetic Controls : Compare wild-type vs. SMO⁻/⁻ or Gli1-KD models in xenografts.
Pharmacological Inhibition : Co-treat with Hh-independent pathway inhibitors (e.g., PI3K/AKT) .
Data Interpretation & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response synergies with this compound?
- Synergy Analysis : Use Chou-Talalay’s Combination Index (CompuSyn software) with fixed-ratio designs (e.g., 1:1 to 4:1 Cyclopamine:Temozolomide) .
- Reproducibility : Pre-register protocols (e.g., OSF.io ) and share raw data (e.g., Zenodo) per FAIR principles .
Q. How to validate this compound’s off-target effects in transcriptomic studies?
- Workflow :
CRISPR-Cas9 Screens : Identify genes modulating drug sensitivity (e.g., genome-wide KO libraries).
Docking Simulations : Use AutoDock Vina to predict interactions with non-Hh targets (e.g., GPCRs) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
